N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique combination of functional groups, including chloro, nitro, difluoromethoxy, and methoxy groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 4-chloroaniline to introduce the nitro group at the 3-position.
Amidation: The final step involves the formation of the amide bond between the substituted aniline and the benzoyl chloride derivative.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for methoxylation and difluoromethoxylation, and coupling agents for amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(4-chloro-3-aminophenyl)-4-(difluoromethoxy)-3-methoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of methoxy groups.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
N-(4-chloro-3-nitrophenyl)-4-(trifluoromethoxy)-3-methoxybenzamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its electronic properties and reactivity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity in medicinal chemistry or unique material properties in materials science.
Properties
Molecular Formula |
C15H11ClF2N2O5 |
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Molecular Weight |
372.71 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C15H11ClF2N2O5/c1-24-13-6-8(2-5-12(13)25-15(17)18)14(21)19-9-3-4-10(16)11(7-9)20(22)23/h2-7,15H,1H3,(H,19,21) |
InChI Key |
BJTZVPZNAAYGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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